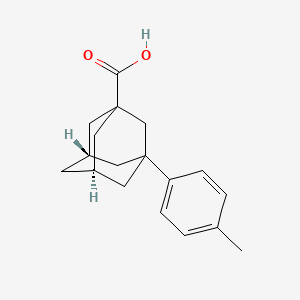
1-(p-Tolyl)-3-adamantanecarboxylicaci
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-3-adamantanecarboxylic acid: is an organic compound that features a unique structure combining an adamantane core with a p-tolyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and p-tolyl derivatives.
Functionalization: The adamantane core is functionalized to introduce a carboxylic acid group. This can be achieved through various methods, such as oxidation reactions.
Coupling Reaction: The p-tolyl group is introduced via a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of 1-(p-Tolyl)-3-adamantanecarboxylic acid may involve large-scale oxidation and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(p-Tolyl)-3-adamantanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to an alcohol or other functional groups.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(p-Tolyl)-3-adamantanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(p-Tolyl)-3-adamantanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The adamantane core provides structural stability and hydrophobic interactions, while the p-tolyl group can participate in aromatic stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(p-Tolyl)-3-adamantanol: Similar structure but with an alcohol group instead of a carboxylic acid.
1-(p-Tolyl)-3-adamantanone: Contains a ketone group instead of a carboxylic acid.
1-(p-Tolyl)-3-adamantaneamine: Features an amine group in place of the carboxylic acid.
Uniqueness
1-(p-Tolyl)-3-adamantanecarboxylic acid is unique due to its combination of a carboxylic acid functional group with an adamantane core and a p-tolyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(5S,7R)-3-(4-methylphenyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)/t13-,14+,17?,18? |
Clave InChI |
UWPMIBVQZDSYNA-MWABVPJASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
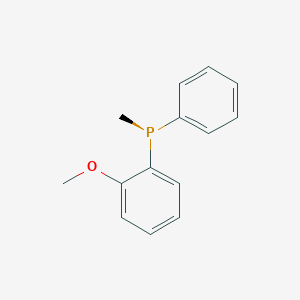

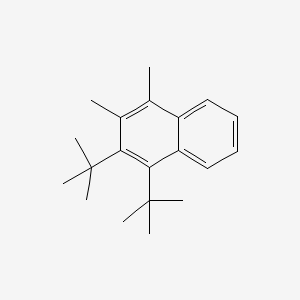
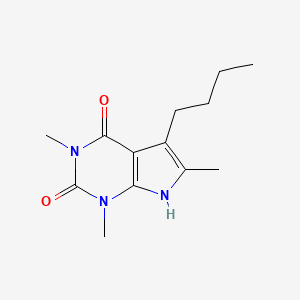
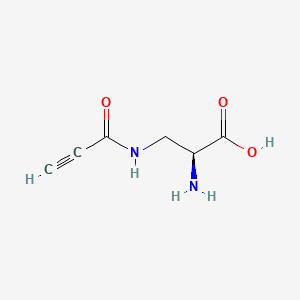
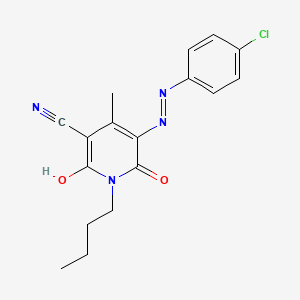
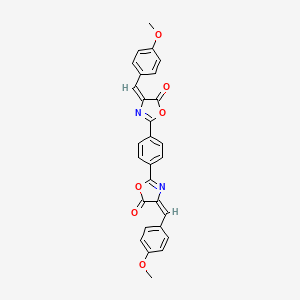
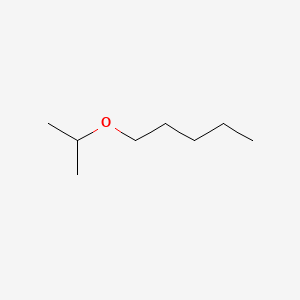
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)

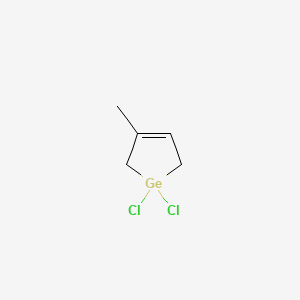
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
